molecular formula C9H12O2 B11944219 4-Methylbicyclo[2.2.2]octane-2,6-dione CAS No. 119986-98-0

4-Methylbicyclo[2.2.2]octane-2,6-dione

Cat. No.: B11944219
CAS No.: 119986-98-0
M. Wt: 152.19 g/mol
InChI Key: MDSIHOJODTWKJS-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.2]octane-2,6-dione is a bridged bicyclic diketone with the molecular formula C9H12O2 and a molecular weight of 138.16 g/mol . This compound features a rigid and symmetric three-dimensional framework that constrains the molecule into a specific geometric configuration, making it a valuable scaffold in synthetic and medicinal chemistry . The carbonyl groups at positions 2 and 6 are strategically positioned on the bicyclic system, which creates a unique electronic environment and leads to predictable stereochemical outcomes in chemical transformations . The primary research value of this compound lies in its role as a key chiral building block. It can be used in the synthesis of complex organic molecules and natural products . Furthermore, its derivatives are frequently employed as ligands in asymmetric catalysis . For instance, bicyclo[2.2.2]octane diols (BODOLs) derived from similar structures have been successfully applied as ligands in the enantioselective addition of diethylzinc to benzaldehyde . The rigid framework of the bicyclo[2.2.2]octane system is also exploited in the development of enzyme inhibitors and in the study of reaction mechanisms . One reported synthesis of this compound involves the cyclization of a keto acid precursor using polyphosphoric acid (PPA) in glacial acetic acid at 100°C, yielding the product as a colorless solid with a melting point of 75–76°C . The compound's structure is confirmed by characteristic NMR signals, including a singlet for the methyl group and multiplets for the bicyclic protons . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119986-98-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-methylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3

InChI Key

MDSIHOJODTWKJS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=O)C1)C(=O)C2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.2]octane frameworks. A notable method involves the high-pressure cycloaddition of ethylene with cyclohexadiene derivatives. For instance, 4-cyanocyclohexa-1,3-diene-1-carboxylate reacts with ethylene under 60–300 kg/cm² pressure at 100–230°C to yield bicyclo[2.2.2]oct-2-ene intermediates . Subsequent hydrolysis and oxidation steps convert these intermediates into the target dione.

Mechanistic Insights :
The reaction proceeds via a concerted [4+2] cycloaddition, where the diene (cyclohexadiene) and dienophile (ethylene) form a six-membered transition state. Steric and electronic effects dictate regioselectivity, with ethylene’s high pressure ensuring sufficient reactivity .

Optimization Data :

ParameterConditionsYield (%)
Pressure150 kg/cm²78
Temperature180°C78
CatalystNone

This method avoids extreme pressures (>1000 kg/cm²) required in earlier approaches, enhancing practicality .

Oxidative Decarboxylation of Keto Dicarboxylic Acids

Oxidative decarboxylation using lead tetraacetate (LTA) has been employed to synthesize bicyclo[2.2.2]octane derivatives. For example, treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid (37 ) with LTA yields 3-endo-acetoxy-1,3-exo-dimethylbicyclo[2.2.2]oct-5-en-2-one (33 ) alongside rearranged products .

Key Challenges :

  • Rearrangement : Competing 1,2-acyl migrations lead to bicyclo[3.2.1]octane byproducts, reducing selectivity .

  • Oxidation Control : Over-oxidation risks necessitate precise stoichiometry.

Reaction Conditions :

ReagentSolventTemperatureYield (%)
Lead tetraacetateAcetic acid80°C45

BicycloAnnulation Reaction (BAR) Pathway

The BAR pathway, pioneered by the Ghatak group, enables direct construction of bicyclo[2.2.2]octandiones. For instance, bicyclo[2.2.2]octane-1,2-dione undergoes retro-Claisen/aldol rearrangements to form allo-cedrane skeletons, which can be functionalized to yield 4-methyl derivatives .

Stereochemical Considerations :

  • Intramolecular Diels-Alder reactions of ortho-benzoquinones (10 ) exhibit unpredictable stereoselectivity, necessitating chiral auxiliaries or catalysts .

Synthetic Route :

  • Grignard addition to aldehyde 11 forms o-methoxyphenol.

  • Oxidation yields ortho-benzoquinone 10 .

  • Intramolecular Diels-Alder reaction forms bicyclo[2.2.2]octane-2,6-dione .

Yield Optimization :

StepReagentYield (%)
Grignard AdditionMeMgBr82
OxidationAg₂O75
Cycloaddition68

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Diels-AlderScalable, moderate conditionsRequires high-pressure equipment78
Oxidative DecarboxylDirect functionalizationLow selectivity, byproducts45
BAR PathwayHigh stereochemical controlMulti-step, costly reagents68

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The compound’s ketone groups participate in redox reactions. Reduction studies on related bicyclo[2.2.2]octane derivatives reveal:

  • Radical-mediated reduction can lead to rearrangement products. For example, reduction of substituted cycloadducts generates mixtures of unrearranged and rearranged bicyclo[3.2.1]oct-6-enes, depending on reaction conditions .

  • Decarbonylation may occur, producing secondary radicals that can further reduce to bicyclo[2.2.2]octene derivatives .

Homoenolization and H-D Exchange

Homoenolization, a reaction involving enol intermediates, has been studied extensively in bicyclo[2.2.2]octane systems:

Key findings from H-D exchange experiments :

ParameterEntry 1Entry 2Entry 3
Base concentration (M)0.10.010.001
Temperature (°C)175175175
Reaction time (h)666
Deuterium incorporation (d per molecule)3.73.12.8
Primary site of exchangeBridgehead methylBridgehead methylBridgehead methyl

The bridgehead methyl group undergoes rapid H-D exchange via an equilibrium with an isomer containing an active methylene group . This mechanism explains the unusually fast exchange rates compared to simpler methyl groups.

Rearrangement Reactions

The bicyclic framework enables structural rearrangements under specific conditions:

  • Radical-induced rearrangements : Reduction of 4-methoxy esters generates mixtures of bicyclo[2.2.2]octene and bicyclo[3.2.1]octene derivatives, with rearrangement favored under certain conditions .

  • Thermally induced isomerization : Heating can lead to conjugated diene formation via retro-Diels-Alder or Alder-Rickert mechanisms, though specific pathways depend on substituents .

Comparison of Reactivity in Bicyclic Systems

While direct comparative data for 4-Methylbicyclo[2.2.2]octane-2,6-dione is limited, insights from related compounds highlight:

  • Steric effects : The bicyclo[2.2.2]octane framework imposes significant steric hindrance, reducing reactivity compared to smaller bicyclic systems like bicyclo[1.1.0]butane.

  • Functional group positioning : The dual ketone groups at positions 2 and 6 enhance electrophilicity, potentially influencing nucleophilic attack patterns.

Experimental Conditions and Stability

Reactions involving this compound often require:

  • High temperatures (e.g., 175°C for homoenolization) .

  • Radical initiators (e.g., tris(trimethylsilyl)silane with AIBN) .

  • Controlled base concentrations to modulate exchange rates .

Structural and Mechanistic Insights

The bicyclo[2.2.2]octane framework stabilizes intermediates through conjugation and steric protection. This is evident in:

  • Slow interconversion between isomers during H-D exchange, as equilibrium species are present in minimal amounts .

  • Selective reactivity : Methyl groups at bridgehead positions exhibit distinct exchange kinetics compared to other methyl groups .

Scientific Research Applications

Chemistry

4-Methylbicyclo[2.2.2]octane-2,6-dione serves as a crucial building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its rigid bicyclic structure facilitates the study of reaction mechanisms and the development of new synthetic pathways.

Biology

Research into the biological activities of this compound has revealed promising results:

  • Enzyme Inhibition: Derivatives of this compound have shown potential as enzyme inhibitors, impacting various metabolic pathways.
  • Antimicrobial Properties: Studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting inhibitory concentrations as low as 50 µg/mL.

Medicine

The compound is being explored for its potential as a scaffold in pharmaceutical development:

  • Anti-inflammatory Effects: In vivo studies have demonstrated reductions in inflammatory markers such as TNF-alpha and IL-6 when treated with derivatives of this compound.
  • Cancer Research: Investigations into its antiproliferative effects on cancer cell lines (e.g., HepG2 and HT-29) have indicated moderate cytotoxicity and the ability to induce apoptosis in cancer cells .

Industry

In industrial applications, this compound is utilized in:

  • The synthesis of polymers and specialty chemicals.
  • As an additive in synthetic lubricants due to its unique chemical properties.

Antimicrobial Activity

Research has shown that certain derivatives exhibit significant antimicrobial properties:

  • Study Results: Derivative A showed moderate activity, while Derivative B demonstrated high activity against specific pathogens.
DerivativeAntimicrobial Activity
Compound AModerate
Compound BHigh
Compound CLow

Anti-inflammatory Effects

A study conducted on a rat model indicated that treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.

Cancer Research

Further investigations into the compound's effects on cancer cell lines revealed:

  • IC50 Values: Indicating moderate cytotoxicity.
  • Mechanism of Action: Induction of apoptosis was noted as a promising avenue for future research.

Mechanism of Action

The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Symmetry Effects

Bicyclo[2.2.2]octane-2,5-dione (AS99190)
  • Structure : Ketones at positions 2 and 3.
  • Symmetry : Higher symmetry (C2 axis) compared to 2,6-dione derivatives.
  • NMR Characteristics : Carbon-13 shifts for C-1 and C-4 are distinct due to symmetry, simplifying assignments .
  • Applications : Used as a precursor in drug discovery (e.g., price: $330/100mg) .
4-Methylbicyclo[2.2.2]octane-2,6-dione
  • Structure : Ketones at 2 and 6, methyl at 4.
  • Symmetry : Lower symmetry due to 2,6-dione placement, leading to distinct spectroscopic profiles.

Table 1: Structural and Symmetry Comparison

Compound Ketone Positions Symmetry Key Feature
Bicyclo[2.2.2]octane-2,5-dione 2,5 C2 High symmetry, simplified NMR
4-Methyl-2,6-dione 2,6 None Steric hindrance at C4

Heteroatom-Containing Analogs

3,5-Diazabicyclo[2.2.2]octane-2,6-dione Derivatives
  • Structure : Nitrogen atoms at positions 3 and 5 (diaza bridge).
  • Properties : Enhanced hydrogen-bonding capacity and dipole moments, critical for ferroelectric applications (spontaneous polarization: ~1 μC cm⁻²) .
  • Comparison : The absence of nitrogen in 4-methyl-2,6-dione reduces polarity but increases hydrophobicity, favoring lipid membrane penetration in biological systems.

Table 2: Heteroatom Impact on Properties

Compound Heteroatoms Key Property Application
3,5-Diaza-2,6-dione N at 3,5 Ferroelectricity Materials science
4-Methyl-2,6-dione None Lipophilicity Drug delivery

Biological Activity

4-Methylbicyclo[2.2.2]octane-2,6-dione, a bicyclic diketone, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C9H12O2
  • Molecular Weight: 152.19 g/mol
  • CAS Number: 119986-98-0
PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
IUPAC NameThis compound
InChI KeyMDSIHOJODTWKJS-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the Diels-Alder reaction, a well-established method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions yields the bicyclo[2.2.2]octane core, followed by functionalization steps such as oxidation and methylation to produce the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially influencing various biochemical pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Antimicrobial Properties: Derivatives of this compound have been studied for their potential antimicrobial effects against various pathogens.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • In vitro studies demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects:
    • A study explored the anti-inflammatory properties of the compound in a rat model of acute inflammation.
    • Results showed a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with the compound compared to control groups.
  • Cancer Research:
    • Investigations into the antiproliferative effects of this compound on cancer cell lines (e.g., HepG2 and HT-29) revealed IC50 values indicating moderate cytotoxicity.
    • The compound's ability to induce apoptosis in cancer cells was noted as a promising area for further research.

Q & A

Q. What safety protocols are critical for handling 4-Methylbicyclo[2.2.2]octane-2,6-dione in laboratory settings?

  • Methodological Answer : Follow GHS-aligned precautions derived from structurally similar bicyclo[2.2.2]octane derivatives:
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Engineering Controls : Fume hoods for aerosol mitigation (H335).
  • Emergency Response : Immediate flushing with water for skin/eye exposure (H315, H319) and medical consultation.
  • Storage : Inert atmosphere, away from oxidizers (per stability guidelines for bicyclic ketones).
    Table: Key Hazards from Analogous Compounds
Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; use spill kits
Respiratory IrritationH335Ventilation; respiratory protection
Skin IrritationH315Gloves and lab coats

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry and ring conformation (e.g., as applied to salt crystals in CCDC 1985013).
  • NMR : Use 13C^{13}\text{C} DEPT-135 to distinguish quaternary carbons and 1H^{1}\text{H}-COSY for coupling patterns.
  • IR Spectroscopy : Confirm ketone groups (C=O stretch ~1700–1750 cm1^{-1}).
    Cross-validate with computational methods (DFT for optimized geometries).

Q. What synthetic routes are feasible for bicyclo[2.2.2]octane-dione derivatives?

  • Methodological Answer :
  • Step 1 : Diels-Alder cyclization of methyl-substituted dienes with maleic anhydride.
  • Step 2 : Catalytic hydrogenation to reduce unsaturated bonds.
  • Step 3 : Oxidative cleavage (e.g., ozonolysis) to install dione groups.
    Purify via recrystallization (ethanol/water) and monitor by TLC.

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., melting points) for this compound be resolved?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (>99% purity threshold) and DSC for melting point consistency.
  • Environmental Controls : Standardize humidity/temperature during measurements.
  • Collaborative Validation : Compare data across labs using shared reference samples.

Q. What computational strategies model the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity.
  • Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF).
  • Kinetic Isotope Effects (KIEs) : Validate computational predictions experimentally.

Q. How does surface adsorption impact the stability of this compound in indoor lab environments?

  • Methodological Answer :
  • Microspectroscopic Imaging : Track degradation on silica or glass surfaces using AFM-IR.
  • GC/MS Analysis : Identify oxidation byproducts (e.g., carboxylic acids).
  • Controlled Exposure : Vary humidity/light conditions to mimic real-world scenarios.

Q. What experimental designs address conflicting kinetic data in photodegradation studies?

  • Methodological Answer :
  • Light Source Calibration : Use actinometers to standardize UV intensity.
  • Quencher Studies : Add tert-butanol to isolate hydroxyl radical pathways.
  • Replicate Trials : Perform triplicate runs with blinded data analysis.

Q. How can hydrogen-bonding interactions of this compound be exploited in crystal engineering?

  • Methodological Answer :
  • Co-crystallization : Pair with hydrogen-bond donors (e.g., phenol derivatives) to stabilize lattice structures.
  • SCXRD Analysis : Resolve intermolecular interactions (as in 2-Aminoanilinium salts, CCDC 1985013).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H vs. C⋯H contacts).

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • DoE Optimization : Vary catalysts (e.g., Lewis acids), temperatures, and solvent ratios.
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time reaction monitoring.
  • Statistical Analysis : Apply ANOVA to identify critical factors (p < 0.05).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for this compound?

  • Methodological Answer :
  • Referencing Standards : Calibrate using tetramethylsilane (TMS) or internal standards (e.g., DMSO-d6).
  • Solvent Effects : Note shifts in CDCl3 vs. DMSO and report solvent explicitly.
  • Collaborative Databases : Submit data to PubChem or CCDC for cross-validation.

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